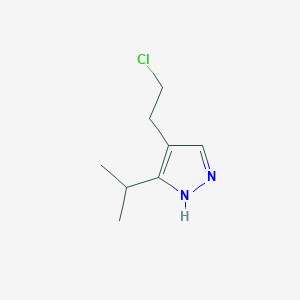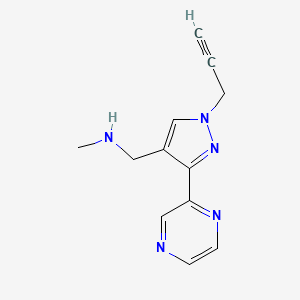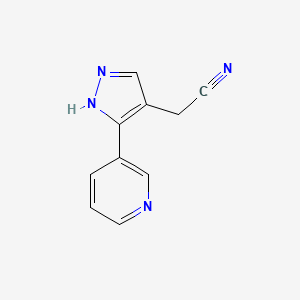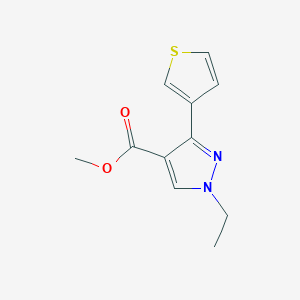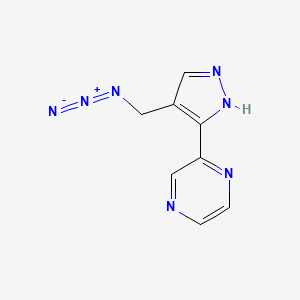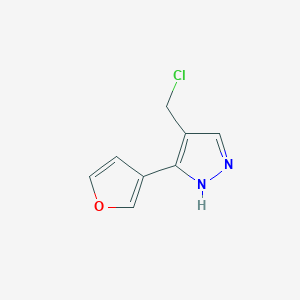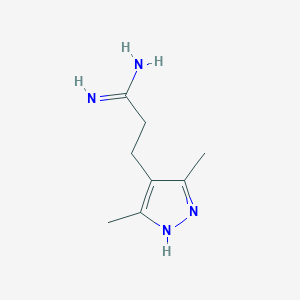![molecular formula C11H12ClF2N3 B1492833 2-(6-氯嘧啶-4-基)-4,4-二氟八氢环戊[c]吡咯 CAS No. 2097993-73-0](/img/structure/B1492833.png)
2-(6-氯嘧啶-4-基)-4,4-二氟八氢环戊[c]吡咯
描述
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole (6-Cl-4-F-OCHP) is a novel fluorinated pyrrole derivative that has been studied for its potential applications in the field of medicinal chemistry. It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. 6-Cl-4-F-OCHP has a unique structure, consisting of an aromatic pyrrole ring with a chloro-substituted pyrimidine moiety. This structure gives it several advantages over traditional pyrrole derivatives, such as increased lipophilicity and improved metabolic stability.
科学研究应用
药物研究:抗癌特性
吡咯部分是许多药理活性化合物中常见的结构单元。研究表明,吡咯衍生物可以作为激酶抑制剂,在癌症治疗中起着至关重要的作用。特别是氯嘧啶基团与抗癌活性有关。 例如,在吡咯的 2 位具有苯基取代基,在 5 位具有 2-氨基-4-嘧啶-4-基链的化合物已被证明是一种很有潜力的新型 Cdc7 激酶抑制剂原型 。这表明我们的化合物可以被探索其潜在的抗癌特性,特别是在针对特定癌症类型的靶向治疗中。
材料科学:聚集诱导发射
吡咯并[1,2-a]嘧啶可以由 NH-吡咯合成,具有聚集诱导发射增强 (AIEE) 特性 。这种特性对于开发在有机发光二极管 (OLED) 和荧光传感器中具有应用的新材料具有重要意义。“2-(6-氯嘧啶-4-基)-4,4-二氟八氢环戊[c]吡咯”的独特结构可以用来研究 AIEE 现象,并开发具有改进光学性能的材料。
化学合成:复杂分子的构建块
该化合物的结构具有多个反应位点,使其成为化学合成中的一个通用构建块。 它可以用于构建具有潜在药物化学应用的复杂分子,例如通过在吡咯环体系中组合不同的药效团来合成更具活性的化合物 .
作用机制
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used to modulate various diseases, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Mode of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
属性
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-3-10(16-6-15-9)17-4-7-1-2-11(13,14)8(7)5-17/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXEOBJABHWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC(=NC=N3)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



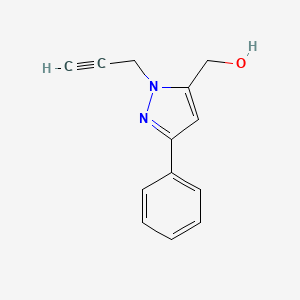

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)

